1-Ethyl-3-phenyl-2-thiourea

Description

The exact mass of the compound 1-Ethyl-3-phenylthiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52739. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3-phenyl-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-phenyl-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

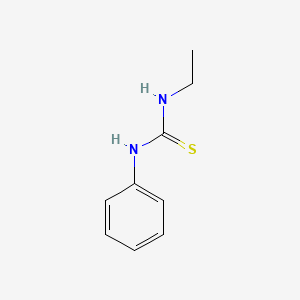

IUPAC Name |

1-ethyl-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROCFDLTBPBLFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062618 |

Source

|

| Record name | Thiourea, N-ethyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-06-2 |

Source

|

| Record name | N-Ethyl-N'-phenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-ethyl-N'-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N-ethyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-phenylthiocarbamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-N′-phenylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q657A7HR2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 1-Ethyl-3-phenyl-2-thiourea: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-Ethyl-3-phenyl-2-thiourea. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide emphasizes the interpretation of spectral data, grounded in established principles of chemical analysis, to elucidate the molecular structure and electronic properties of this thiourea derivative.

Introduction: The Significance of 1-Ethyl-3-phenyl-2-thiourea

Thiourea derivatives are a class of organic compounds with significant importance across various scientific disciplines, including medicinal chemistry, materials science, and analytical chemistry. Their biological activities often stem from their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions. 1-Ethyl-3-phenyl-2-thiourea, with its combination of an aliphatic ethyl group and an aromatic phenyl ring, presents a molecule with a distinct electronic and steric profile. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will delve into the key spectroscopic techniques used to characterize this molecule, providing both the expected data and the scientific rationale behind the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Ethyl-3-phenyl-2-thiourea, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Ethyl-3-phenyl-2-thiourea is expected to exhibit distinct signals corresponding to the ethyl, phenyl, and N-H protons. The chemical shifts are influenced by the electron-withdrawing nature of the thiocarbonyl group (C=S) and the aromatic ring.

Expected ¹H NMR Data (in CDCl₃):

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH -Phenyl | ~ 9.0 - 8.0 | Singlet (broad) | - | 1H |

| Aromatic protons (ortho) | ~ 7.5 - 7.3 | Multiplet | - | 2H |

| Aromatic protons (meta, para) | ~ 7.3 - 7.1 | Multiplet | - | 3H |

| NH -Ethyl | ~ 6.5 - 5.5 | Triplet (broad) | ~ 5.0 | 1H |

| -CH ₂- | ~ 3.6 - 3.4 | Quartet | ~ 7.2 | 2H |

| -CH ₃ | ~ 1.3 - 1.1 | Triplet | ~ 7.2 | 3H |

Interpretation and Causality:

-

N-H Protons: The two N-H protons are expected to appear as broad singlets or triplets at downfield chemical shifts due to their acidic nature and the deshielding effect of the adjacent thiocarbonyl and phenyl/ethyl groups. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The NH proton adjacent to the phenyl group is typically more deshielded.

-

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). The ortho protons are generally more deshielded due to the anisotropic effect of the thiourea moiety.

-

Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to a nitrogen atom, causing a downfield shift to around δ 3.5 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will be a triplet at a more upfield position (around δ 1.2 ppm), coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most notable signal is that of the thiocarbonyl carbon.

Expected ¹³C NMR Data (in CDCl₃):

| Signal Assignment | Chemical Shift (δ, ppm) |

| C =S | ~ 180 |

| Aromatic C (ipso) | ~ 138 |

| Aromatic C H (ortho, meta, para) | ~ 129 - 124 |

| -C H₂- | ~ 42 |

| -C H₃ | ~ 14 |

Interpretation and Causality:

-

Thiocarbonyl Carbon (C=S): The carbon of the C=S group is highly deshielded and appears at a characteristic downfield chemical shift of around 180 ppm. This is a key diagnostic peak for thiourea derivatives.

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of δ 120-140 ppm. The ipso-carbon (the one attached to the nitrogen) will be at the downfield end of this range.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) will be around δ 42 ppm, and the methyl carbon (-CH₃) will be at a more upfield position, around δ 14 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Ethyl-3-phenyl-2-thiourea in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like N-H due to its hydrogen bond accepting nature.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Ethyl-3-phenyl-2-thiourea will be characterized by vibrations of the N-H, C-H, C=S, and aromatic C=C bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3200 | N-H stretching | Medium-Strong |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 2980 - 2850 | Aliphatic C-H stretching | Medium |

| 1600 - 1580 | C=C aromatic ring stretching | Medium-Strong |

| 1550 - 1500 | N-H bending | Strong |

| 1350 - 1300 | C-N stretching | Strong |

| ~ 1250 & ~ 800 | C=S stretching | Medium-Strong |

| 750 - 700 & 690 | Aromatic C-H out-of-plane bending | Strong |

Interpretation and Causality:

-

N-H Stretching: The presence of two N-H groups will give rise to absorption bands in the 3200-3400 cm⁻¹ region. The exact position and shape of these bands can be influenced by hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

-

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key feature and is expected to appear as a strong band. It often has contributions from C-N stretching and can be found in the 1000-1250 cm⁻¹ region, with another characteristic band often appearing around 800 cm⁻¹.

-

Aromatic Vibrations: The phenyl group will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and strong C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹), which can indicate the substitution pattern.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 180. The molecular ion peak should be observable, corresponding to the molecular weight of 1-Ethyl-3-phenyl-2-thiourea (C₉H₁₂N₂S).

-

Major Fragment Ions:

-

m/z = 135: [C₆H₅NCS]⁺ - Loss of the ethylamine radical.

-

m/z = 93: [C₆H₅NH₂]⁺ - Phenylamine cation.

-

m/z = 77: [C₆H₅]⁺ - Phenyl cation.

-

m/z = 45: [C₂H₅NH₂]⁺ - Ethylamine cation.

-

Interpretation and Causality:

Under electron ionization, the molecule will be ionized and then fragment in a predictable manner. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. The cleavage of the C-N bonds in the thiourea backbone is a common fragmentation pathway.

Fragmentation Pathway Diagram

Caption: Proposed mass fragmentation pathway for 1-Ethyl-3-phenyl-2-thiourea.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe or gas chromatography (GC-MS) can be used.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of 1-Ethyl-3-phenyl-2-thiourea. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. The characteristic signals in each spectrum, from the thiocarbonyl carbon in ¹³C NMR to the N-H and C=S stretches in IR, serve as reliable fingerprints for this compound. This detailed spectroscopic analysis is fundamental for quality control, reaction monitoring, and for understanding the chemical properties that underpin its potential applications.

References

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Definitive Guide to the Crystal Structure Analysis of 1-Ethyl-3-phenyl-2-thiourea: A Methodological Blueprint for Drug Discovery and Materials Science

This technical guide provides a comprehensive, in-depth exploration of the methodologies and considerations integral to the crystal structure analysis of 1-Ethyl-3-phenyl-2-thiourea. Designed for researchers, scientists, and professionals in drug development, this document transcends a simple procedural outline. It delves into the rationale behind experimental choices, ensuring a robust understanding of the entire crystallographic workflow, from synthesis to structural elucidation and data interpretation.

While a specific, publicly archived crystal structure for 1-Ethyl-3-phenyl-2-thiourea is not available at the time of this writing, this guide will utilize the crystallographic data of a closely related analogue to illustrate the complete analytical process. This approach ensures a scientifically rigorous and practically applicable manual for researchers working with thiourea derivatives and other small organic molecules.

The Significance of Structural Elucidation: Why 1-Ethyl-3-phenyl-2-thiourea Warrants Crystallographic Scrutiny

Thiourea derivatives are a class of organic compounds that have garnered significant attention in the scientific community due to their diverse biological activities. These activities, which include antimicrobial, anticancer, and antiviral properties, are intrinsically linked to their three-dimensional molecular structure.[1][2] The precise arrangement of atoms, the nature of intermolecular interactions, and the overall molecular conformation dictate how these molecules interact with biological targets.

1-Ethyl-3-phenyl-2-thiourea, as a member of this family, holds potential for applications in medicinal chemistry and materials science. Its structural analysis via single-crystal X-ray diffraction is paramount for:

-

Understanding Structure-Activity Relationships (SAR): By determining the exact spatial arrangement of the ethyl and phenyl groups relative to the thiourea core, researchers can build accurate models to predict and rationalize biological activity.

-

Rational Drug Design: A detailed crystal structure provides a blueprint for designing more potent and selective analogues.

-

Polymorphism Studies: Different crystalline forms (polymorphs) of a compound can exhibit varied physical properties, including solubility and bioavailability, which are critical in drug development.

-

Material Properties: The packing of molecules in the solid state influences the bulk properties of the material, which is relevant for its potential use in materials science.

From Powder to Perfect Crystal: Synthesis and Crystallization Strategies

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals of suitable size and quality.

Synthesis of 1-Ethyl-3-phenyl-2-thiourea

The synthesis of 1-Ethyl-3-phenyl-2-thiourea can be achieved through a straightforward and efficient reaction between phenyl isothiocyanate and ethylamine.[3] This reaction is a classic example of the addition of an amine to an isothiocyanate.

Experimental Protocol: Synthesis

-

Reaction Setup: In a well-ventilated fume hood, dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or ethyl acetate.

-

Amine Addition: To the stirred solution, add ethylamine (1 equivalent) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 1-Ethyl-3-phenyl-2-thiourea.[4]

Caption: Synthetic workflow for 1-Ethyl-3-phenyl-2-thiourea.

The Art of Crystallization

Obtaining high-quality single crystals is often the most challenging step in the entire process. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice. Several techniques can be employed for small organic molecules.

Common Crystallization Methods:

| Method | Description | Suitability |

| Slow Evaporation | The compound is dissolved in a solvent in which it is moderately soluble. The solvent is allowed to evaporate slowly, increasing the concentration and leading to crystallization. | Simple and widely used, but may not always yield the best quality crystals. |

| Solvent Diffusion | The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is insoluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, inducing crystallization at the interface. | Excellent for producing high-quality crystals. |

| Vapor Diffusion | A concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the solution, causing crystallization. | A reliable method for growing high-quality crystals. |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Effective for compounds with a significant temperature-dependent solubility. |

Experimental Protocol: Crystallization by Solvent Diffusion

-

Prepare the Solution: Dissolve a small amount of purified 1-Ethyl-3-phenyl-2-thiourea in a minimal amount of a "good" solvent (e.g., acetone or dichloromethane) in a narrow vial or test tube.

-

Layer the Anti-Solvent: Carefully layer a "poor" solvent (e.g., hexane or pentane) on top of the solution, taking care not to disturb the interface.

-

Incubate: Seal the container and leave it undisturbed in a vibration-free environment.

-

Monitor: Crystals should form at the interface or at the bottom of the container over a period of hours to days.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][6][7] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Caption: The fundamental workflow of a single-crystal X-ray diffraction experiment.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction data are collected on a detector.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a loop or a glass fiber using a cryoprotectant oil.

-

Centering: The mounted crystal is centered in the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while collecting diffraction images.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

The collected diffraction data provide the intensities of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography. For small molecules like 1-Ethyl-3-phenyl-2-thiourea, direct methods are typically successful in determining the initial phases.

Common Software for Structure Solution and Refinement:

-

SHELX: A suite of programs that is the gold standard for small-molecule crystallography.[5]

-

Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX.

-

PLATON: A multipurpose crystallographic tool used for a wide range of tasks, including structure validation.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: The integrated diffraction data are used in a program like SHELXS to solve the phase problem and generate an initial electron density map.

-

Model Building: The initial electron density map is interpreted to identify the positions of the atoms, and a preliminary molecular model is built.

-

Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This process is iterated until the model converges and provides the best possible fit to the data.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like PLATON to check for geometric and crystallographic consistency.

Interpreting the Results: A Case Study of a Phenylthiourea Derivative

As a proxy for 1-Ethyl-3-phenyl-2-thiourea, we will consider the key crystallographic parameters and structural features of a representative phenylthiourea derivative. The following table summarizes typical crystallographic data that would be obtained.

Table 1: Representative Crystallographic Data for a Phenylthiourea Derivative

| Parameter | Value |

| Chemical Formula | C9H10N2OS |

| Formula Weight | 194.25 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1911 (2) |

| b (Å) | 22.5480 (4) |

| c (Å) | 8.9736 (2) |

| β (°) | 112.449 (1) |

| Volume (ų) | 1905.77 (7) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.354 |

| Absorption Coefficient (mm⁻¹) | 0.30 |

| F(000) | 816 |

| R-factor (%) | 4.5 |

| wR-factor (%) | 12.9 |

| Goodness-of-fit | 1.05 |

Data for 3-Acetyl-1-phenylthiourea, a related compound, is used for illustrative purposes.[2][8]

Molecular Geometry and Conformation

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the 1-Ethyl-3-phenyl-2-thiourea molecule. Key features to analyze include:

-

The planarity of the thiourea group.

-

The orientation of the ethyl and phenyl substituents relative to the thiourea core.

-

The presence of any intramolecular hydrogen bonds, which can significantly influence the molecular conformation.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules pack in the crystal lattice is determined by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. For thiourea derivatives, N-H···S hydrogen bonds are a common and important feature, often leading to the formation of dimers or extended chains.[2]

Caption: A schematic representation of intermolecular N-H···S hydrogen bonding between two thiourea molecules.

Conclusion: From Data to Discovery

The crystal structure analysis of 1-Ethyl-3-phenyl-2-thiourea, and indeed any novel compound, is a critical step in the journey from chemical synthesis to potential application. This in-depth guide has outlined the essential methodologies, from obtaining high-quality single crystals to the intricacies of data collection, structure solution, and refinement. By understanding the "why" behind each step, researchers can approach their crystallographic studies with greater confidence and insight. The resulting structural information is not merely a collection of atomic coordinates but a powerful tool for advancing drug discovery, designing new materials, and fundamentally understanding the relationship between molecular structure and function.

References

- Bruker. (2009). APEX2, SAINT, and SHELXTL. Bruker AXS Inc., Madison, Wisconsin, USA.

- Farrugia, L. J. (1997). ORTEP-3 for Windows - a version of ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 30(5), 565.

- Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(4), 837-838.

- Othman, A. H., Lee, Y.-H., & Fun, H.-K. (2010). 1-Acetyl-3-(2-chlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2508.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

PubChem. (n.d.). 1-Ethyl-3-phenyl-2-thiourea. [Link]

-

IJCRT. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]

-

NIH. (n.d.). 3-Acetyl-1-phenylthiourea. [Link]

-

ResearchGate. (2012). 3-Acetyl-1-phenylthiourea. [Link]

-

NIH. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 3-Acetyl-1-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea, N-ethyl-N'-phenyl- | C9H12N2S | CID 2063659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. rcsb.org [rcsb.org]

- 6. iucr.org [iucr.org]

- 7. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tautomeric Landscape of 1-Ethyl-3-phenyl-2-thiourea: A Technical Guide to Synthesis, Characterization, and In-Silico Analysis

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to 1-Ethyl-3-phenyl-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. We delve into the fundamental principles of thione-thiol tautomerism, outlining a multi-faceted approach for its characterization that integrates chemical synthesis, advanced spectroscopic techniques, and computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and detailed, field-proven experimental and computational protocols. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Dynamic Nature of the Thiourea Moiety

Thiourea and its derivatives are a cornerstone in various chemical disciplines, lauded for their diverse biological activities and utility as synthetic intermediates.[1] A key feature governing their reactivity and interaction with biological targets is the phenomenon of tautomerism, specifically the equilibrium between the thione and thiol forms.[2][3] This dynamic equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in two distinct, interconvertible isomers.[4] The predominant tautomer is highly sensitive to environmental factors such as solvent polarity, temperature, and pH.[4][5]

1-Ethyl-3-phenyl-2-thiourea presents a classic case of N,N'-disubstituted thiourea, where the interplay of electronic effects from the ethyl and phenyl substituents influences the position of the tautomeric equilibrium. A thorough understanding of this equilibrium is paramount for predicting the molecule's behavior in different chemical and biological systems.

Potential Tautomers of 1-Ethyl-3-phenyl-2-thiourea

The principal tautomeric equilibrium in 1-Ethyl-3-phenyl-2-thiourea involves the thione-thiol forms. The thione tautomer is generally considered the more stable form in the solid state and in many common solvents.[6] However, the thiol tautomer can be significantly populated under certain conditions. The equilibrium is depicted below:

Caption: Thione-thiol tautomeric equilibrium in 1-Ethyl-3-phenyl-2-thiourea.

Synthesis and Characterization

A reliable synthesis and thorough characterization are the foundational steps for any subsequent tautomeric investigation.

Synthetic Protocol

The synthesis of 1-Ethyl-3-phenyl-2-thiourea can be readily achieved by the reaction of phenyl isothiocyanate with ethylamine. This method is robust and generally provides high yields of the desired product.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Add a solution of ethylamine (1.05 eq) in the same solvent dropwise over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Remove the solvent under reduced pressure. The resulting solid is then washed with cold diethyl ether or a hexane/ethyl acetate mixture to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from ethanol or a similar solvent to yield pure 1-Ethyl-3-phenyl-2-thiourea.

Initial Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| Melting Point | A sharp melting point consistent with literature values. |

| ¹H NMR | Characteristic signals for the ethyl (triplet and quartet), phenyl (multiplets), and N-H protons.[7] |

| ¹³C NMR | A distinctive signal for the thiocarbonyl (C=S) carbon, typically in the range of 175-180 ppm.[7] |

| FTIR | Vibrational bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C-N stretching, and the C=S stretching (around 700-850 cm⁻¹).[8][9] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂N₂S, 180.27 g/mol ). |

Investigating Tautomerism: A Multi-pronged Approach

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium.

Caption: Integrated workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria that are slow on the NMR timescale.[5][10] Variable-temperature NMR experiments can provide thermodynamic data for the tautomerization process.[11][12]

Variable-Temperature ¹H NMR Protocol:

-

Sample Preparation: Prepare a solution of 1-Ethyl-3-phenyl-2-thiourea in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetonitrile-d₃) in an NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Temperature Variation: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. If the equilibrium is slow enough, distinct signals for both tautomers may be observed at lower temperatures.

-

Data Analysis: Integrate the signals corresponding to each tautomer at each temperature to determine the equilibrium constant (K_eq).

-

Thermodynamic Parameters: Plot ln(K_eq) versus 1/T (van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.[13]

UV-Vis Spectroscopy

The electronic transitions of the thione and thiol tautomers are different, leading to distinct absorption maxima in the UV-Vis spectrum. By analyzing the spectrum in solvents of varying polarity, the effect of the solvent on the tautomeric equilibrium can be elucidated.[14][15]

Solvent-Dependent UV-Vis Protocol:

-

Stock Solution: Prepare a concentrated stock solution of 1-Ethyl-3-phenyl-2-thiourea in a non-polar solvent (e.g., cyclohexane).

-

Solvent Series: Prepare a series of solutions of the compound in solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water). Ensure the concentration is the same for all samples.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the position and intensity of the absorption bands as a function of solvent polarity. A shift in the equilibrium towards the more polar tautomer is expected in more polar solvents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence for the presence of both tautomers by identifying their characteristic vibrational modes. The thione form will exhibit a strong C=S stretching vibration, while the thiol form will show a characteristic S-H stretching band.[8][16]

FTIR Analysis Protocol:

-

Sample Preparation: Prepare samples of 1-Ethyl-3-phenyl-2-thiourea as a KBr pellet (for solid-state analysis) and as solutions in various solvents (e.g., CCl₄, CHCl₃, DMSO).

-

Spectral Acquisition: Record the FTIR spectra for each sample.

-

Data Analysis: Look for the characteristic vibrational bands:

-

Thione (C=S) stretch: Typically in the 700-850 cm⁻¹ region.[9]

-

Thiol (S-H) stretch: A weak band around 2550-2600 cm⁻¹. Its observation can be challenging due to low concentration.

-

N-H stretch: In the 3200-3400 cm⁻¹ region. The position and shape of this band can be influenced by hydrogen bonding and tautomerism.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and the transition states connecting them.[17][18][19]

DFT Calculation Protocol:

-

Structure Building: Build the 3D structures of both the thione and thiol tautomers of 1-Ethyl-3-phenyl-2-thiourea.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory, such as B3LYP with the 6-311+G(d,p) basis set.[20][21]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Relative Energy Calculation: Calculate the relative energies of the two tautomers to predict the more stable form in the gas phase.

-

Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to predict the relative stabilities in different solvents.

-

Transition State Search: To understand the kinetics of interconversion, perform a transition state search for the proton transfer reaction.

Data Summary and Interpretation

The data obtained from the experimental and computational studies should be compiled and analyzed to provide a holistic understanding of the tautomerism of 1-Ethyl-3-phenyl-2-thiourea.

Table 1: Summary of Expected Spectroscopic Data

| Spectroscopic Technique | Thione Tautomer | Thiol Tautomer |

| ¹³C NMR (δ, ppm) | ~175-180 (C=S) | Lower field shift for the C=N carbon |

| FTIR (cm⁻¹) | ~700-850 (ν C=S) | ~2550-2600 (ν S-H) |

| UV-Vis (λ_max, nm) | π → π* and n → π* transitions | Shift in λ_max due to altered chromophore |

Conclusion

The tautomeric behavior of 1-Ethyl-3-phenyl-2-thiourea is a complex interplay of structural and environmental factors. By employing a synergistic approach that combines organic synthesis, advanced spectroscopic techniques (NMR, UV-Vis, FTIR), and robust computational modeling (DFT), a detailed and accurate picture of the tautomeric landscape can be achieved. The protocols and insights provided in this guide offer a comprehensive framework for researchers to investigate this and other thiourea derivatives, ultimately enabling a deeper understanding of their chemical reactivity and biological activity.

References

-

Al-Tahawy, A. S. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Chen, Y. H., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1167–1172. [Link]

-

Genç, H., et al. (2019). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Bioorganic & Medicinal Chemistry Letters, 29(18), 2661–2665. [Link]

-

Al-Otaibi, J. S., et al. (2011). Structure and stability of thiourea with water, DFT and MP2 calculations. Journal of Molecular Structure: THEOCHEM, 997(1-3), 59-65. [Link]

-

Hendricks, M. P., et al. (2017). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1043–1047. [Link]

-

Tarı, B., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol. Journal of Molecular Structure, 1108, 646-655. [Link]

-

Rojas, F., et al. (2022). Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystallization. Crystals, 12(11), 1541. [Link]

-

Rani, M., & Murugakoothan, P. (2016). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Physics, 8(4), 50-54. [Link]

-

Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235–237. [Link]

-

Sankar, S., et al. (2014). FT-IR spectrum for pure thiourea single crystal. ResearchGate. [Link]

-

Singh, H., & Kumar, S. (1986). Thioamides and Thioureas in Organic Synthesis. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 25B(7), 685-696. [Link]

-

Uccello-Barretta, G., et al. (2021). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 26(17), 5334. [Link]

-

Alver, Ö., & Dikmen, G. (2025). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. [Link]

-

Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. J-Stage. [Link]

-

SpectraBase. (n.d.). 1-Ethyl-3-[p-(piperidinosulfonyl)phenyl]-2-thiourea. SpectraBase. [Link]

-

Brancato, G., et al. (2010). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 12(35), 10452-10461. [Link]

-

Bédé, A. L., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6(3), 57-75. [Link]

-

Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

-

Shaveta, et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

-

Ravi, B., et al. (2014). Optical and Conductivity Analysis of Thiourea Single Crystals. Rasayan Journal of Chemistry, 7(3), 287-294. [Link]

-

Grimblat, N., et al. (2015). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 54(52), 15734-15747. [Link]

-

Garg, M., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Molecules, 27(17), 5693. [Link]

-

Asfaw, A. A. (2017). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. Addis Ababa University. [Link]

-

Góbi, S., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 162(17), 174306. [Link]

-

Öğretir, C., & Özkütük, M. (2012). Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. Sakarya University Journal of Science, 16(2), 115-121. [Link]

-

Ghosh, A., & Saini, S. (2002). Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Physical Chemistry A, 106(46), 11244–11251. [Link]

-

Bédé, A. L., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. ResearchGate. [Link]

-

Tormena, C. F. (2012). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 16(23), 2733-2749. [Link]

-

Ghafouri, R., & Karimi-Jafari, M. H. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1143–1151. [Link]

-

Kumar, V., et al. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 8(6), a593-a597. [Link]

-

Al-Riyahee, A. A. A., et al. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(9), 3585-3599. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]

-

Castro, E. A., et al. (2006). Tautomerism And Mass Spectra Of Thiomorpholides. Organic Chemistry: An Indian Journal, 2(4), 60-64. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Li, Y., et al. (2022). FTIR vibrational frequencies of urea, thiourea and BTU crystals/cm -1. ResearchGate. [Link]

-

Slideshare. (2017). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Özdemir, N. (2016). Quantum chemical study of tautomerism in 2-[(4-phenylthiazol-2-yl)hydrazonomethyl]phenol. Computational and Theoretical Chemistry, 1086, 26-34. [Link]

-

JOCPR. (2014). 1155-1160 Research Article Density functional theory (DFT) studi. Journal of Chemical and Pharmaceutical Research, 6(5), 1155-1160. [Link]

-

De Vleeschouwer, F., et al. (2011). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. [Link]

-

Fakhraian, H., & Ghotbi, M. R. (2006). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. [Link]

-

Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Ubaya Repository. [Link]

-

Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]

-

Novak, I., & Klasinc, L. (2013). Electronic structure and tautomerism of thioamides. INIS-IAEA. [Link]

-

Khan, I., et al. (2019). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 24(21), 3878. [Link]

-

National Center for Biotechnology Information. (n.d.). Thiourea, N-ethyl-N-phenyl-. PubChem. [Link]

-

de Oliveira, A. B., et al. (2011). 1-Benzoyl-3-ethyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenylthiourea. PubChem. [Link]

Sources

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. zenodo.org [zenodo.org]

- 3. real.mtak.hu [real.mtak.hu]

- 4. scispace.com [scispace.com]

- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 6. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 16. jetir.org [jetir.org]

- 17. researchgate.net [researchgate.net]

- 18. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 19. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sci-Hub. Quantum chemical study of tautomerism in 2-[(4-phenylthiazol-2-yl)hydrazonomethyl]phenol / Computational and Theoretical Chemistry, 2016 [sci-hub.box]

Molecular orbital studies of 1-Ethyl-3-phenyl-2-thiourea

An In-Depth Technical Guide to the Molecular Orbital Studies of 1-Ethyl-3-phenyl-2-thiourea

Abstract

Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, valued for their broad spectrum of biological activities and versatile coordination chemistry.[1] 1-Ethyl-3-phenyl-2-thiourea (EPTU) emerges as a significant scaffold within this class, offering a unique combination of structural features conducive to drug design and chemical synthesis. This technical guide provides a comprehensive exploration of EPTU, grounded in molecular orbital theory. We dissect its synthesis, spectroscopic identity, and, most critically, its electronic landscape through advanced computational analysis. This document is designed for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the interpretation of quantum chemical data to forecast molecular behavior and guide rational drug design.

Introduction: The Significance of the Thiourea Scaffold

The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a highly versatile functional group. Its unique electronic structure, involving resonance between the thione (C=S) and thiol (C-S) forms, imparts a rich chemical reactivity.[2] Thiourea derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1][3][4][5] Their efficacy often stems from the ability of the sulfur and nitrogen atoms to act as potent hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions, which are crucial for the function of many enzymes.[6]

1-Ethyl-3-phenyl-2-thiourea (IUPAC: 1-ethyl-3-phenylthiourea) is a 1,3-disubstituted thiourea that combines a flexible ethyl group with a rigid phenyl ring.[7] This specific architecture makes it an intriguing candidate for molecular modeling and drug development. Understanding its three-dimensional structure, charge distribution, and frontier molecular orbitals is paramount to predicting its interaction with biological targets and designing more potent analogues. This guide elucidates these properties through a synergistic approach of experimental protocols and high-level computational studies.

Synthesis and Spectroscopic Validation

The synthesis of EPTU is a straightforward and efficient process, typically achieved through the nucleophilic addition of an amine to an isothiocyanate. This reaction provides a reliable route to a wide array of substituted thioureas.

Experimental Protocol: Synthesis of 1-Ethyl-3-phenyl-2-thiourea

-

Reactant Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.

-

Nucleophilic Addition: To this solution, add ethylamine (1.05 equivalents) dropwise at room temperature with continuous stirring. The slight excess of the amine ensures the complete consumption of the isothiocyanate.

-

Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid residue is then purified by recrystallization from a suitable solvent like ethanol to yield the final product, 1-Ethyl-3-phenyl-2-thiourea, as a crystalline solid.[2]

Spectroscopic Characterization

Validation of the synthesized structure is achieved through a combination of spectroscopic techniques that probe the molecule's vibrational and electronic properties.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is critical for identifying the key functional groups. The spectrum of EPTU will exhibit characteristic absorption bands confirming its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.[2][8]

-

UV-Visible Spectroscopy: The electronic transitions within the molecule, particularly the π→π* and n→π* transitions associated with the phenyl ring and thiocarbonyl group, are characterized by UV-Vis spectroscopy.[9] These transitions are directly related to the molecule's HOMO-LUMO energy gap.

| Technique | Vibrational Mode / Transition | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Significance |

| FT-IR | N-H Stretching | 3100 - 3400 | Confirms the presence of the secondary amine groups. |

| C-H (Aromatic) Stretching | 3000 - 3100 | Indicates the phenyl group. | |

| C-H (Aliphatic) Stretching | 2850 - 2980 | Indicates the ethyl group. | |

| C=S Stretching (Thioamide I) | 1500 - 1600 | Characteristic of the thiocarbonyl group. | |

| C-N Stretching (Thioamide II) | 1250 - 1350 | Coupled vibration within the thiourea core.[10] | |

| ¹H NMR | N-H Protons | 7.5 - 9.5 (broad singlets) | Chemical shifts are sensitive to conformation and solvent. |

| Aromatic Protons (C₆H₅) | 7.0 - 7.5 (multiplets) | Confirms the phenyl substituent. | |

| Methylene Protons (-CH₂-) | ~3.6 (quartet) | Shows coupling to the methyl protons. | |

| Methyl Protons (-CH₃) | ~1.2 (triplet) | Shows coupling to the methylene protons. | |

| ¹³C NMR | Thiocarbonyl Carbon (C=S) | ~180 | Highly deshielded, characteristic of the C=S bond.[2] |

| Aromatic Carbons | 120 - 140 | Six distinct signals for the phenyl ring. | |

| Aliphatic Carbons | 15 - 40 | Signals for the -CH₂- and -CH₃ groups. |

Table 1: Summary of Expected Spectroscopic Data for 1-Ethyl-3-phenyl-2-thiourea.

Computational Deep Dive: Molecular Orbital Analysis

To move beyond static structural information and into the realm of chemical reactivity and electronic behavior, we employ quantum chemical calculations. Density Functional Theory (DFT) provides a robust framework for this analysis, balancing computational cost with high accuracy for organic molecules.[11]

Computational Workflow Protocol

The following workflow, executed using a program like Gaussian 09, is standard for this type of analysis.[12]

-

Structure Optimization: The initial 3D structure of EPTU is fully optimized to find its lowest energy conformation using the B3LYP functional with a 6-311++G(d,p) basis set.[12][13] This level of theory is well-established for providing reliable geometries and electronic properties for similar systems.[14]

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations are then used to derive the molecular orbitals (HOMO, LUMO), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP).

Caption: Computational workflow for DFT analysis of EPTU.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability.[16]

-

Low ΔE: A smaller energy gap suggests that the molecule is more polarizable, requires less energy for electronic excitation, and is generally more chemically reactive.[15]

-

High ΔE: A larger energy gap implies high kinetic stability and low chemical reactivity.

For EPTU, the HOMO is expected to be primarily localized over the electron-rich thiourea core and the phenyl ring, specifically involving the lone pairs on the sulfur and nitrogen atoms and the π-system of the ring. The LUMO is typically a π* anti-bonding orbital distributed over the same conjugated system. This distribution facilitates intramolecular charge transfer (ICT), a key feature of many biologically active molecules.[9]

Caption: Conceptual diagram of HOMO-LUMO orbitals and the energy gap.

| Parameter | Description | Significance for EPTU |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. A higher value means it is a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. A lower value means it is a better electron acceptor. |

| ΔE Gap | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity.[16] |

Table 2: Key Parameters from Frontier Molecular Orbital Analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and delocalization within the molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E²). Significant E² values indicate strong hyperconjugative or conjugative interactions, which contribute to overall molecular stability.[9]

For EPTU, key interactions are expected to include:

-

π(C-C) → π(C-C)* interactions within the phenyl ring, defining its aromaticity.

-

n(S) → π(C-N)* and n(N) → π(C=S)* interactions within the thiourea core, confirming significant electron delocalization and resonance, which stabilizes the planar arrangement of this moiety.

These delocalization effects are crucial as they influence the molecule's shape, dipole moment, and ability to engage in non-covalent interactions with biological receptors.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density around a molecule, providing an invaluable guide to its reactive sites. It visualizes the regions most susceptible to electrophilic and nucleophilic attack.

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to attack by electrophiles. In EPTU, this region is expected to be concentrated around the highly electronegative sulfur atom of the thiocarbonyl group.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to attack by nucleophiles. These are typically found around the hydrogen atoms bonded to the nitrogen atoms (N-H), highlighting their potential as hydrogen bond donors.

This map is instrumental in drug design, as it helps predict how the molecule will orient itself within a receptor's binding pocket, guiding the formation of hydrogen bonds and other key intermolecular interactions.[14]

Implications for Drug Development and Conclusion

The comprehensive molecular orbital analysis of 1-Ethyl-3-phenyl-2-thiourea provides a powerful predictive model for its behavior as a potential therapeutic agent.

-

Reactivity and Stability: The HOMO-LUMO gap provides a quantitative measure of the molecule's stability and susceptibility to metabolic reactions. Modifying substituents on the phenyl ring (e.g., adding electron-donating or withdrawing groups) can tune this gap, thereby altering the molecule's reactivity and pharmacokinetic profile.[3]

-

Target Binding: The MEP map clearly identifies the key pharmacophoric features: the hydrogen bond donating N-H groups and the hydrogen bond accepting C=S group. This information is critical for docking studies and for designing analogues with enhanced binding affinity to specific protein targets.[17]

-

Scaffold for New Drugs: The delocalization and stability revealed by NBO analysis confirm that the thiourea core is a robust chemical scaffold. The ethyl and phenyl groups provide vectors for synthetic modification to explore the chemical space around this core, optimizing for potency and selectivity.

References

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI. Available at: [Link]

-

Kowiel, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals. Available at: [Link]

-

Ahmad, I., et al. (2018). Square planar Pd(II) complexes derived from 1-ethyl-3-phenylthiourea, 3-mercapto-4-methyl-1,2,4-triazole and 2-mercapto-5-methyl-1,3,4-thiadiazole: Syntheses, spectral, structural characterization and photoluminescence properties. Inorganica Chimica Acta. Available at: [Link]

-

Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. (n.d.). International Journal of Chemistry. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available at: [Link]

-

Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. (n.d.). RSC Advances. Available at: [Link]

-

Hassan, N.A.A., et al. (2017). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. Available at: [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. Available at: [Link]

-

Badawi, H.M. (2009). Structural stability, C--N internal rotations and vibrational spectral analysis of non-planar phenylurea and phenylthiourea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Antioxidant activity of thiourea derivatives: An experimental and theoretical study. (2021). Computational and Theoretical Chemistry. Available at: [Link]

-

FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. (n.d.). ResearchGate. Available at: [Link]

-

Bielenica, A., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]

-

Saeed, S., et al. (2010). 1-Benzoyl-3-ethyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Gil, D.M., et al. (2015). Quantum chemical studies on molecular structure, spectroscopic (IR, Raman, UV–Vis), NBO and Homo–Lumo analysis of 1-benzyl-3-(2-furoyl) thiourea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. (2022). Trends in Sciences. Available at: [Link]

-

Al-Hamdani, A.A.S., et al. (2024). Synthesis, characterization, and computational study of mixed ligand complexes of N-Phenyl-N-(2-thiazoyl) thiourea Pt (II) and their antibacterial activities. Journal of Applied Organometallic Chemistry. Available at: [Link]

-

Pham, D.T., et al. (2021). Ground electronic state description of thiourea coordination in homoleptic Zn2+, Ni2+ and Co2+ complexes using sulfur K-edge X-ray absorption spectroscopy. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

-

Vibrational Analysis of 1- Methyl 3 phenyl thiourea- A density functional theory based study. (2018). ResearchGate. Available at: [Link]

-

Defonsi Lestard, M.E., et al. (2015). Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study. New Journal of Chemistry. Available at: [Link]

-

Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022). RSC Advances. Available at: [Link]

-

Thiourea, N-ethyl-N'-phenyl-. (n.d.). PubChem. Available at: [Link]

-

An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. (2018). ResearchGate. Available at: [Link]

-

A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. (2013). CONICET Digital. Available at: [Link]

- In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets. (2021). Biosciences Biotechnology Research Asia. Available at: https://bitarajournal.com/index.php/bitra/article/view/858

-

Thiourea, phenyl-. (n.d.). NIST WebBook. Available at: [Link]

-

1-Ethyl-3-[p-(piperidinosulfonyl)phenyl]-2-thiourea - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

1-Ethyl-3-[o-(beta-D-glucosylthio)phenyl]-2-thiourea. (n.d.). SpectraBase. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ground electronic state description of thiourea coordination in homoleptic Zn2+, Ni2+ and Co2+ complexes using sulfur K-edge X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiourea, N-ethyl-N'-phenyl- | C9H12N2S | CID 2063659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sci-hub.st [sci-hub.st]

- 10. Structural stability, C--N internal rotations and vibrational spectral analysis of non-planar phenylurea and phenylthiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. researchgate.net [researchgate.net]

- 14. Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. irjweb.com [irjweb.com]

- 16. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction Kinetics of 1-Ethyl-3-phenyl-2-thiourea Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction kinetics governing the formation of 1-Ethyl-3-phenyl-2-thiourea from phenyl isothiocyanate and ethylamine. Thiourea derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. A thorough understanding of their formation kinetics is paramount for process optimization, scalability, and ensuring product quality. This document delves into the reaction mechanism, rate-determining steps, and the influence of various experimental parameters. Detailed, field-proven protocols for kinetic analysis using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are provided, alongside data interpretation and the elucidation of the kinetic model.

Introduction: The Significance of Thiourea Synthesis in Drug Development

Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, catalysis, and materials science.[1][2] Their biological activities are diverse, encompassing antimicrobial, antiviral, and anticancer properties. The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the nucleophilic addition of an amine to an isothiocyanate. This reaction is typically efficient and high-yielding.[1] A fundamental understanding of the kinetics of this transformation is crucial for the rational design of synthetic routes, enabling precise control over reaction times, temperature, and reagent concentrations to maximize yield and purity while minimizing by-product formation.

This guide focuses on the reaction between phenyl isothiocyanate and ethylamine to form 1-Ethyl-3-phenyl-2-thiourea, a model system for the synthesis of a broad range of disubstituted thioureas.

Reaction Mechanism and Kinetics

The formation of 1-Ethyl-3-phenyl-2-thiourea proceeds via a nucleophilic addition of the primary aliphatic amine, ethylamine, to the electrophilic carbon of the isothiocyanate group in phenyl isothiocyanate.[1]

The Nucleophilic Addition Pathway

The reaction is initiated by the attack of the lone pair of electrons from the nitrogen atom of ethylamine on the electrophilic carbon of the isothiocyanate. This results in the formation of a transient zwitterionic intermediate.[1] Subsequent proton transfer from the nitrogen to the sulfur atom yields the final thiourea product.

While the overall reaction appears straightforward, kinetic studies on similar aminolysis reactions of isothiocyanates suggest a more complex mechanism. Research on the reaction of p-nitrophenyl isothiocyanate with various amines has shown that the reaction can exhibit a second-order dependence on the amine concentration.[3] This indicates that a second molecule of the amine can act as a catalyst in the rate-determining step, which is believed to be the proton transfer within the intermediate.[3]

Factors Influencing Reaction Rate

Several factors can significantly influence the rate of thiourea formation:

-

Nucleophilicity of the Amine: The reactivity of the amine is a critical factor. Aliphatic amines, such as ethylamine, are generally more nucleophilic and react more readily with isothiocyanates than aromatic amines.[4]

-

Electrophilicity of the Isothiocyanate: The electrophilicity of the carbon atom in the isothiocyanate group affects the reaction rate. Electron-withdrawing groups on the phenyl ring of phenyl isothiocyanate would be expected to increase the reaction rate, while electron-donating groups would decrease it.

-

Solvent: The choice of solvent can impact the reaction rate by stabilizing or destabilizing the reactants and the transition state. The physical nature and solubility of reagents in the solvent are also important considerations.[5]

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation.

-

pH: The kinetics of amine acylation by isothiocyanates are strongly pH-dependent. A pH of 8.5 to 9.5 is often optimal for modifying lysine residues in proteins, as this ensures a sufficient concentration of the deprotonated, nucleophilic form of the amine.[6][7]

Experimental Protocols for Kinetic Analysis

To accurately determine the rate law and rate constants for the formation of 1-Ethyl-3-phenyl-2-thiourea, a systematic experimental approach is required. The progress of the reaction can be monitored by measuring the change in concentration of a reactant or product over time.

General Experimental Setup

A typical kinetic experiment involves the following steps:

-

Reagent Preparation: Prepare stock solutions of phenyl isothiocyanate and ethylamine in the chosen solvent (e.g., acetonitrile, ethanol) at known concentrations.

-

Temperature Control: Use a constant temperature bath or a temperature-controlled reaction vessel to maintain a stable temperature throughout the experiment.

-

Reaction Initiation: Mix the reactant solutions rapidly and start the timer simultaneously. For fast reactions, a stopped-flow apparatus may be necessary to ensure accurate initial time measurements.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-